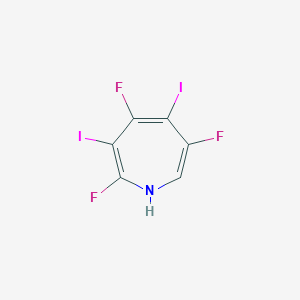
Benzene-1,3-dicarboxylic acid;4-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene-1,3-dicarboxylic acid;4-methylpyridine is a compound that consists of benzene-1,3-dicarboxylic acid and 4-methylpyridine. This compound is known for its unique structural properties, which include hydrogen bonding and π-π interactions. These interactions contribute to the formation of a laminar structure .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,3-dicarboxylic acid;4-methylpyridine involves the reaction between benzene-1,3-dicarboxylic acid and 4-methylpyridine. The components are linked by O-H…N hydrogen bonds, forming nearly planar clusters . The reaction conditions typically involve controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Benzene-1,3-dicarboxylic acid;4-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
Benzene-1,3-dicarboxylic acid;4-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of supramolecular architectures and metal-organic frameworks.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific enzymes or pathways.
Industry: The compound is used in the development of advanced materials with unique structural properties.
作用機序
The mechanism of action of benzene-1,3-dicarboxylic acid;4-methylpyridine involves its ability to form hydrogen bonds and π-π interactions. These interactions contribute to its stability and reactivity. The compound can interact with various molecular targets, including enzymes and receptors, influencing their activity and function .
類似化合物との比較
Similar Compounds
Benzene-1,4-dicarboxylic acid: Similar in structure but with different positional isomers.
4-Methylpyridine: Shares the pyridine ring but lacks the benzene-1,3-dicarboxylic acid component.
Uniqueness
Benzene-1,3-dicarboxylic acid;4-methylpyridine is unique due to its specific combination of benzene-1,3-dicarboxylic acid and 4-methylpyridine, which results in distinct hydrogen bonding and π-π interactions. These properties make it valuable in the design of supramolecular structures and advanced materials .
特性
CAS番号 |
874817-82-0 |
|---|---|
分子式 |
C20H20N2O4 |
分子量 |
352.4 g/mol |
IUPAC名 |
benzene-1,3-dicarboxylic acid;4-methylpyridine |
InChI |
InChI=1S/C8H6O4.2C6H7N/c9-7(10)5-2-1-3-6(4-5)8(11)12;2*1-6-2-4-7-5-3-6/h1-4H,(H,9,10)(H,11,12);2*2-5H,1H3 |
InChIキー |
HHIPTRURBBXXNM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=NC=C1.CC1=CC=NC=C1.C1=CC(=CC(=C1)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


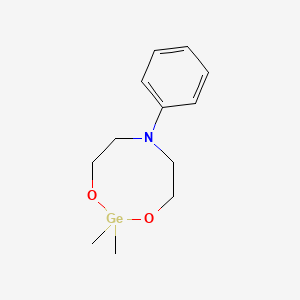
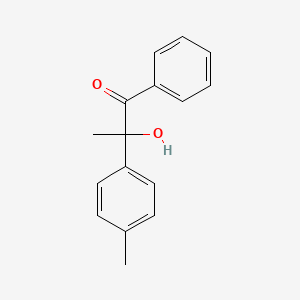

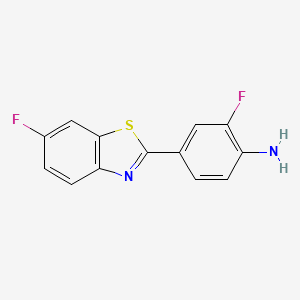
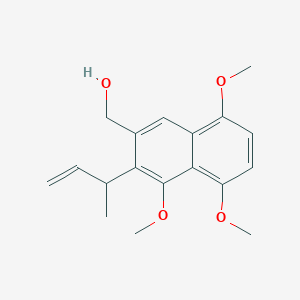

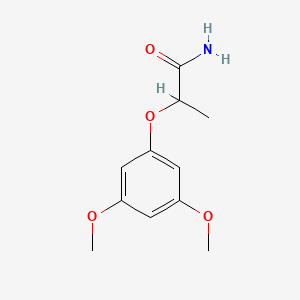
![Chloro(dimethyl)(2-{4-[(naphthalen-2-yl)methanesulfonyl]phenyl}ethyl)silane](/img/structure/B14186783.png)

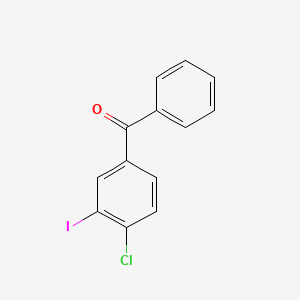

![4,4'-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile)](/img/structure/B14186812.png)
